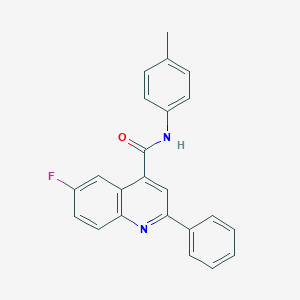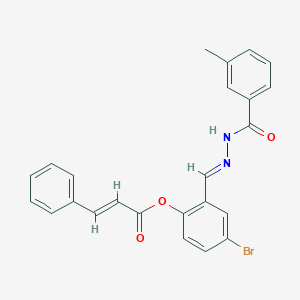![molecular formula C12H16N6O2S3 B515355 3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B515355.png)
3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives.
Functionalization: Introduction of the methyl group at the 5-position of the thiadiazole ring.
Linking the Thiadiazole Units: This involves the formation of the propanamide linkage through reactions such as amidation or thiolation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiadiazoles depending on the reagents used.
科学研究应用
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Thiadiazole derivatives have shown activity against a range of microorganisms.
Anticancer Agents: Some compounds in this class have been investigated for their potential to inhibit cancer cell growth.
Anti-inflammatory Agents: These compounds can also exhibit anti-inflammatory properties.
Industry
Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.
Pharmaceuticals: Used in the development of new drugs with various therapeutic effects.
作用机制
The mechanism of action of “3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” would depend on its specific application. Generally, thiadiazole compounds can interact with biological targets such as enzymes, receptors, or DNA. They may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication.
相似化合物的比较
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
“3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” is unique due to its specific structure, which includes multiple thiadiazole units linked by a propanamide chain. This unique structure may confer specific biological activities or chemical properties that are not present in simpler thiadiazole derivatives.
属性
分子式 |
C12H16N6O2S3 |
|---|---|
分子量 |
372.5g/mol |
IUPAC 名称 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C12H16N6O2S3/c1-7-15-17-11(22-7)13-9(19)3-5-21-6-4-10(20)14-12-18-16-8(2)23-12/h3-6H2,1-2H3,(H,13,17,19)(H,14,18,20) |
InChI 键 |
ZIOICQBHIPCYRE-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CCSCCC(=O)NC2=NN=C(S2)C |
规范 SMILES |
CC1=NN=C(S1)NC(=O)CCSCCC(=O)NC2=NN=C(S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B515273.png)
![8-bromo-7-[2-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B515274.png)
![7-methyl-3-oxo-N,5-diphenyl-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B515276.png)
![2-({5-[(2,6-dimethylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B515278.png)
![N-(3-chlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B515279.png)

![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B515282.png)
![methyl (4Z)-1-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B515284.png)
![3-methyl-7,8-dihydro-3H-pyrrolo[2,1-f]purin-4(6H)-one](/img/structure/B515287.png)

![(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B515292.png)
![[2-(1,3-benzodioxol-5-yl)-7-methyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B515293.png)
![N-(2-chlorobenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B515295.png)
![1,3,5,8,8-pentamethyl-4,5,6,7,7a,8-hexahydro-3bH-indeno[1,2-c]thiophene](/img/structure/B515297.png)
